2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is a chemical compound with the molecular formula C20H19ClN2O3 and a molecular weight of 370.839 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a benzamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(morpholine-4-carbonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols. Typical reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with proteins through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide can be compared with other similar compounds, such as:
N-(2-chloro-1-(morpholine-4-carbonyl)-2-phenyl-vinyl)-benzamide: This compound has a similar structure but with a vinyl group, which may alter its reactivity and biological activity.
4-chloro-N-(1-(diethylamino)carbonyl)-2-(2-furyl)vinyl)benzamide:
Properties
IUPAC Name |
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-14-7-5-13(6-8-14)18(23)21-9-11-24-12-10-21/h1-8H,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHMFYOJXQWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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